molecular formula C16H19FN6O2 B2925957 6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione CAS No. 2415602-22-9

6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2925957
CAS No.: 2415602-22-9
M. Wt: 346.366
InChI Key: SLQUEAAHTURPLB-UHFFFAOYSA-N
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Description

The compound “6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione” is a complex organic molecule. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrimidine ring provides a basic structure, with various substitutions resulting in the final molecule.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound would be expected to undergo reactions typical of this class of compounds . This could include electrophilic substitution, nucleophilic substitution, and other types of reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase its reactivity. The ethyl group could influence its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not immediately clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on the specific functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound are not immediately clear from the available information . As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.

Properties

IUPAC Name

6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c1-2-11-14(17)15(19-8-18-11)23-6-9-4-22(5-10(9)7-23)12-3-13(24)21-16(25)20-12/h3,8-10H,2,4-7H2,1H3,(H2,20,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQUEAAHTURPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=CC(=O)NC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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